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molecular formula C15H12Cl2O5S B8379872 {4-Chloro-3-[2-chloro-4-(methylsulfonyl)phenoxy]phenyl}acetic acid

{4-Chloro-3-[2-chloro-4-(methylsulfonyl)phenoxy]phenyl}acetic acid

Cat. No. B8379872
M. Wt: 375.2 g/mol
InChI Key: HBWKUOLRNSPRSO-UHFFFAOYSA-N
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Patent
US08148572B2

Procedure details

Sodium hydroxide (0.72 g) in water (40 ml) was added to the product from step (v) (3.6 g) in THF (40 ml) and stirred at RT overnight. The reaction was quenched with 2M HCl, extracted with EtOAc, dried (MgSO4) and evaporated under reduced pressure. The residue was recrystallised from EtOAc/isohexane to give the subtitle compound (2.6 g).
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6](=[O:27])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[C:10]([O:15][C:16]2[CH:21]=[CH:20][C:19]([S:22]([CH3:25])(=[O:24])=[O:23])=[CH:18][C:17]=2[Cl:26])[CH:9]=1)C>O.C1COCC1>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]([CH2:7][C:6]([OH:27])=[O:5])=[CH:9][C:10]=1[O:15][C:16]1[CH:21]=[CH:20][C:19]([S:22]([CH3:25])(=[O:23])=[O:24])=[CH:18][C:17]=1[Cl:26] |f:0.1|

Inputs

Step One
Name
Quantity
0.72 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)OC(CC1=CC(=C(C=C1)Cl)OC1=C(C=C(C=C1)S(=O)(=O)C)Cl)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 2M HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from EtOAc/isohexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CC(=O)O)OC1=C(C=C(C=C1)S(=O)(=O)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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